2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-6-(piperidin-1-yl)pyridine
Description
The compound 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-6-(piperidin-1-yl)pyridine features a pyridine core substituted at positions 2 and 6 with a cyclopropyl-1,2,3-triazole and a piperidine group, respectively. The triazole moiety enhances metabolic stability and facilitates π-π interactions, while the piperidine group contributes to basicity and solubility, making this compound a promising candidate for drug discovery .
Properties
IUPAC Name |
2-(4-cyclopropyltriazol-1-yl)-6-piperidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-2-9-19(10-3-1)14-5-4-6-15(16-14)20-11-13(17-18-20)12-7-8-12/h4-6,11-12H,1-3,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTBQJTUJBKMDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=N2)N3C=C(N=N3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-6-(piperidin-1-yl)pyridine typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry,” to form the triazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions. The pyridine core is often synthesized through traditional organic synthesis methods, such as the Hantzsch pyridine synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-6-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated derivatives.
Scientific Research Applications
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-6-(piperidin-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-6-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. The piperidine ring may interact with receptors or other proteins, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Ethyl 6-(4-Cyclopropyl-1H-1,2,3-Triazol-1-yl)Pyridine-3-Carboxylate
- Structure : Pyridine core with a cyclopropyl-triazole at position 6 and an ethyl carboxylate at position 3.
- Key Features :
- Synthesis : Likely formed via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by esterification.
- Applications : Intermediate in organic synthesis and coordination chemistry .
2-(Piperidin-1-yl)-6-(1H-Pyrrol-1-yl)Pyridine-3,5-Dicarbonitrile
- Structure: Pyridine core with piperidine (position 2), pyrrole (position 6), and two cyano groups (positions 3 and 5).
- Key Features: Cyano groups enhance electronic density, enabling hydrogen bonding and dipole interactions. Piperidine adopts a chair conformation, and π-π stacking (centroid distances: 3.50–3.96 Å) stabilizes crystal packing .
- Synthesis : Nucleophilic substitution of chloropyridine with piperidine, followed by palladium-catalyzed coupling for pyrrole introduction.
- Applications: Potential IKK-β inhibitors and antibacterial agents .
Pyridinium Salts of Triazolyl Purines
- Structure : Purine core with triazole and pyridinium moieties.
- Key Features :
- Applications : Enhanced solubility for drug delivery systems .
Functional and Pharmacological Comparisons
Substituent Effects on Bioactivity
- Piperidine vs. Ester Groups : Piperidine in the target compound enhances basicity (pKa ~10–11) and membrane permeability compared to the ester group in the carboxylate analog, which may improve blood-brain barrier penetration.
- Triazole vs. Pyrrole/Cyano Groups: The triazole in the target compound offers metabolic stability, while pyrrole and cyano groups in analogs enable additional binding interactions (e.g., hydrogen bonding to enzymes like IKK-β) .
Patent Compounds with Piperidine Substitutions
- Core Structures: Derivatives of 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one with piperidine, piperazine, or alkylated piperidine groups .
- Key Trends: Piperidine derivatives are prioritized for kinase inhibition (e.g., PI3K, mTOR). Substituents like 4-[(dimethylamino)methyl]piperidin-1-yl enhance target selectivity and reduce off-target effects.
- Relevance to Target Compound : The piperidine group in the target may similarly optimize interactions with hydrophobic enzyme pockets .
Structural Data and Computational Insights
- Target Compound Hypotheses: Based on similar analogs, the target likely crystallizes in a monoclinic/triclinic system with piperidine in a chair conformation. The cyclopropyl group may introduce steric hindrance, affecting packing efficiency.
Biological Activity
The compound 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-6-(piperidin-1-yl)pyridine is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of the compound includes a pyridine ring substituted with a piperidine and a triazole moiety. The presence of the cyclopropyl group contributes to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C_{13}H_{16}N_{4} |
| Molecular Weight | 232.29 g/mol |
| Melting Point | Not specified |
| Purity | ≥95% |
The biological activity of this compound is attributed to its ability to interact with various biological targets. Triazoles are known to inhibit enzymes and modulate receptor activities, which can lead to significant therapeutic effects.
Enzyme Inhibition
Research indicates that triazole derivatives can act as inhibitors for several enzymes involved in critical biological pathways. For instance, they have shown promise in inhibiting protein kinases and other enzymes associated with cancer progression.
Anticancer Activity
Studies have demonstrated that compounds similar to This compound exhibit potent anticancer properties. For example:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 and A549) showed that these compounds can induce apoptosis and inhibit cell proliferation.
Antimicrobial Activity
Triazole derivatives have also been noted for their antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 15.0 µg/mL |
Study on Antiviral Activity
A recent study explored the antiviral potential of triazole derivatives against coronaviruses. The compound was evaluated for its ability to inhibit viral replication in vitro, showing promising results against SARS-CoV-2.
Pharmacokinetics
The pharmacokinetic profile of similar triazole compounds suggests favorable absorption and distribution characteristics, although specific data on this compound remain limited.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-6-(piperidin-1-yl)pyridine?
The compound’s triazole moiety suggests the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to assemble the 1,2,3-triazole ring efficiently . For analogs like ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate, multi-step protocols involving cyclopropane functionalization and nucleophilic substitution on pyridine precursors are employed . Post-synthetic modifications (e.g., piperidine substitution) often require controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions.
Q. How is structural characterization of this compound performed in academic research?
- X-ray crystallography : The triclinic crystal system (space group , ) confirms molecular geometry, with SHELX software used for refinement .
- Spectroscopy : - and -NMR verify substituent positions and cyclopropane integrity. Mass spectrometry (HRMS) confirms molecular weight.
- Chromatography : HPLC monitors purity (>95% typically required for pharmacological studies) .
Q. What safety protocols are advised for handling this compound?
While specific safety data for this compound is limited, general precautions for pyridine/piperidine derivatives include:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- First aid : Flush eyes/skin with water for 15 minutes upon contact; seek medical attention if irritation persists .
Advanced Research Questions
Q. How do crystallographic packing motifs influence the compound’s physicochemical properties?
The title compound’s ethyl carboxylate analog forms dimers via - stacking and hydrogen-bonding interactions (C–H⋯O/N), which stabilize the crystal lattice and may affect solubility and melting point . Computational modeling (e.g., Hirshfeld surface analysis) can quantify these interactions and predict bulk behavior.
Q. What strategies resolve contradictions in biological activity data for structural analogs?
- Dose-response studies : Confirm activity thresholds (e.g., IC values) across multiple assays.
- Structural tweaks : Compare derivatives like 2-(pyridin-4-yl)-4-(piperazin-1-yl)-1,3,5-triazine, where pyridine substitution alters receptor binding .
- Target validation : Use CRISPR knockouts or siRNA to confirm specificity for suspected targets (e.g., kinases, GPCRs) .
Q. How can computational models predict the compound’s pharmacokinetic profile?
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 metabolism.
- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase active sites), highlighting cyclopropane and triazole as key pharmacophores .
Q. What experimental designs optimize the compound’s selectivity in enzyme inhibition assays?
- Counter-screening : Test against related enzymes (e.g., PKA vs. PKC isoforms) to rule off-target effects.
- Kinetic assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding kinetics (, ).
- Co-crystallization : Resolve ligand-enzyme complexes to guide structure-based optimization .
Methodological Challenges and Solutions
Q. Why might crystallographic refinement of this compound fail, and how is this addressed?
- Twinned crystals : Common in triclinic systems; use TWINLAW in SHELXL to model twin domains .
- Disorder : Cyclopropane or piperidine groups may exhibit rotational disorder. Apply restraints (e.g., SIMU, DELU) to refine atomic positions without overfitting .
Q. How are click chemistry byproducts minimized during synthesis?
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes copper catalysts and unreacted azides.
- Microwave-assisted synthesis : Reduces reaction time (<1 hour) and improves yield (>80%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
